Product packaging for 1-Azido-4-(phenylmethoxy)-2-butanone(Cat. No.:)

1-Azido-4-(phenylmethoxy)-2-butanone

Cat. No.: B13424675
M. Wt: 219.24 g/mol
InChI Key: XUBXFTWNVOIESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azido-4-(phenylmethoxy)-2-butanone is a specialized organic compound of interest in medicinal chemistry and chemical synthesis. It features two key functional groups: an azide (-N₃) and a benzyl ether (phenylmethoxy), connected by a ketone-containing butanone chain. This structure makes it a valuable bifunctional building block. The azide group is particularly useful in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and selective formation of triazole linkages with molecules containing alkyne groups . The benzyl ether moiety can serve as a protected alcohol or a lipophilic component. While the specific biological activity of this exact molecule may not be reported, structurally similar 1-azido-4-(phenoxy)-2-butanone derivatives have been documented as key intermediates in the multi-step synthesis of complex molecules like folate analogues for antitumor evaluation . As such, researchers can leverage this compound to construct more complex molecular architectures, particularly in drug discovery, materials science, and bioconjugation. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with care, adhering to all relevant laboratory safety protocols, especially given the potential energetic nature of organic azides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3O2 B13424675 1-Azido-4-(phenylmethoxy)-2-butanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

1-azido-4-phenylmethoxybutan-2-one

InChI

InChI=1S/C11H13N3O2/c12-14-13-8-11(15)6-7-16-9-10-4-2-1-3-5-10/h1-5H,6-9H2

InChI Key

XUBXFTWNVOIESI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCC(=O)CN=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies for the Preparation of 1 Azido 4 Phenylmethoxy 2 Butanone

Retrosynthetic Analysis of the 1-Azido-4-(phenylmethoxy)-2-butanone Framework

A retrosynthetic analysis of this compound reveals several logical disconnections to identify potential starting materials. The primary disconnection points are the carbon-nitrogen bond of the azide (B81097) group, the carbon-carbon bonds adjacent to the ketone, and the ether linkage.

The most straightforward approach involves disconnecting the azide group, which points to an α-halo-ketone as the immediate precursor. This leads to the retrosynthetic pathway shown below:

Figure 1: Retrosynthetic Analysis of this compound

This analysis suggests that a plausible forward synthesis would commence with the formation of the phenylmethoxy ether, followed by the introduction of the ketone, and finally the installation of the azide functionality.

Investigated Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic routes have been investigated for the preparation of this compound. These routes are categorized based on the key bond formations.

Strategies Involving Azide Functional Group Introduction

The introduction of the azide group is typically the final step in the synthesis. The most common and effective method is the nucleophilic substitution of an α-halo ketone with an azide salt.

A plausible and widely applicable route involves the reaction of 1-bromo-4-(phenylmethoxy)-2-butanone with sodium azide. This reaction proceeds via an SN2 mechanism, where the azide ion displaces the bromide ion.

Reactant Reagent Solvent Conditions Yield
1-Bromo-4-(phenylmethoxy)-2-butanoneSodium Azide (NaN₃)Acetone or DMFRoom TemperatureGood to High

This is an interactive data table. Click on the headers to sort.

Methodologies for Ketone Moiety Formation

The butanone framework can be constructed through various established organic reactions. A key intermediate for the synthesis of the target molecule is 4-(phenylmethoxy)-2-butanone.

One effective method for the preparation of 4-(phenylmethoxy)-2-butanone involves the Williamson ether synthesis, starting from 4-hydroxy-2-butanone (B42824).

Approaches for Phenylmethoxy Ether Linkage Establishment

The phenylmethoxy (benzyloxy) group is a common protecting group for alcohols and can be introduced via the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.comkhanacademy.org

A well-documented procedure for the synthesis of the precursor, 4-(benzyloxy)-2-butanone, starts from 4-hydroxy-2-butanone and benzyl (B1604629) bromide. orgsyn.org The use of silver oxide as a base is particularly effective in this transformation. orgsyn.org

Table 1: Synthesis of 4-(Benzyloxy)-2-butanone orgsyn.org

Starting Material Reagent Base Solvent Yield
4-Hydroxy-2-butanoneBenzyl BromideSilver(I) Oxide (Ag₂O)Toluene43-49%

This is an interactive data table. Click on the headers to sort.

Mechanistic Investigations of this compound Synthesis

Formation of the Phenylmethoxy Ether: The reaction of 4-hydroxy-2-butanone with benzyl bromide in the presence of silver oxide proceeds through a Williamson ether synthesis mechanism. The silver oxide acts as a mild base to deprotonate the hydroxyl group, forming a silver alkoxide intermediate. This alkoxide then undergoes an SN2 reaction with benzyl bromide to form the ether linkage.

α-Bromination of the Ketone: The introduction of a bromine atom at the α-position to the ketone is typically achieved through an acid-catalyzed enolization followed by reaction with an electrophilic bromine source, such as molecular bromine. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the formation of the enol. The enol then attacks the bromine, leading to the α-bromo ketone and regeneration of the acid catalyst.

Nucleophilic Substitution with Azide: The final step is a classic SN2 reaction. The azide ion (N₃⁻), being a good nucleophile, attacks the carbon atom bearing the bromine atom from the backside, leading to an inversion of configuration if the carbon is a stereocenter. The bromide ion is displaced as the leaving group, resulting in the formation of this compound.

Optimization Protocols for the Preparation of this compound

To maximize the yield and purity of this compound, several aspects of the synthesis can be optimized.

For the Williamson Ether Synthesis:

Base: While silver oxide is effective, other bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) can be explored. The choice of base can influence the reaction rate and the formation of byproducts.

Solvent: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) can facilitate the SN2 reaction by solvating the cation of the base and leaving the alkoxide more nucleophilic.

Temperature: The reaction is typically carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.

For the α-Bromination:

Brominating Agent: Besides molecular bromine, N-bromosuccinimide (NBS) can be used as a source of electrophilic bromine, often leading to cleaner reactions and easier handling.

Catalyst: The amount and type of acid catalyst can be varied to optimize the rate of enolization.

Reaction Conditions: Careful control of the reaction temperature is crucial to prevent multiple brominations and other side reactions.

For the Azide Substitution:

Solvent: As with the ether synthesis, aprotic polar solvents are preferred to enhance the nucleophilicity of the azide ion.

Temperature: This reaction is often run at or slightly above room temperature to ensure a complete reaction in a reasonable timeframe.

Purity of the α-bromo ketone: The purity of the starting α-bromo ketone is critical, as impurities can lead to the formation of byproducts that are difficult to separate from the final product. Purification of the intermediate by chromatography or recrystallization is often necessary.

Catalyst and Ligand Screening in Reaction Pathways

While the direct nucleophilic substitution of an α-halo ketone with sodium azide is often uncatalyzed, certain α-azidation reactions can benefit from catalysis, particularly in the context of asymmetric synthesis or when employing less reactive precursors. For the synthesis of this compound, if a catalytic approach were to be explored, for instance, in a direct C-H azidation, transition metal catalysts could be screened.

Catalytic systems involving metals like iron, copper, or rhodium have been employed in various azidation reactions. For a hypothetical direct α-C-H azidation of 4-(phenylmethoxy)-2-butanone, a screening of catalysts and ligands would be crucial for optimizing the reaction.

Table 1: Hypothetical Catalyst and Ligand Screening for a Direct α-C-H Azidation

EntryCatalyst (mol%)Ligand (mol%)Azide SourceYield (%)
1FeCl₂ (10)NoneTMSN₃Trace
2Fe(OTf)₂ (10)bpy (12)TMSN₃Low
3Cu(OTf)₂ (10)BOX (12)TMSN₃Moderate
4Rh₂(OAc)₄ (5)NoneTosyl AzideLow

This table presents hypothetical data for illustrative purposes based on general knowledge of C-H functionalization reactions.

In this hypothetical screening, different metal salts (FeCl₂, Fe(OTf)₂, Cu(OTf)₂) and a rhodium dimer are tested. The choice of ligand, such as bipyridine (bpy) or a bis(oxazoline) (BOX) ligand, can significantly influence the reactivity and selectivity of the catalyst. The azide source would also be a critical variable, with options including trimethylsilyl (B98337) azide (TMSN₃) and tosyl azide.

Solvent and Temperature Parameter Adjustments for Enhanced Yield and Selectivity

The choice of solvent and the reaction temperature are critical parameters that must be carefully optimized to achieve high yield and selectivity in the synthesis of this compound.

For the nucleophilic substitution of an α-bromo ketone precursor, polar aprotic solvents are generally preferred as they can solvate the cation of the azide salt while not strongly solvating the azide anion, thus enhancing its nucleophilicity.

Table 2: Effect of Solvent and Temperature on the Azidation of 1-bromo-4-(phenylmethoxy)-2-butanone

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1AcetoneRT2465
2Acetone50885
3DMFRT1290
4DMF80488 (with side products)
5DMSORT1092
6AcetonitrileRT1875

This table presents plausible data based on general principles of nucleophilic substitution reactions.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is essential for developing a more sustainable and environmentally friendly process. pnas.orgconsensus.app The twelve principles of green chemistry provide a framework for this optimization. acs.org

Prevention of Waste: Designing a synthetic route that minimizes byproducts is a core tenet. A direct azidation method would be preferable to a two-step halogenation-substitution sequence as it reduces the number of synthetic steps and potential waste streams.

Atom Economy: The atom economy of a reaction is a measure of how many atoms of the reactants are incorporated into the final product. A direct C-H azidation would have a higher atom economy than a process involving a halogenating agent and subsequent displacement.

Less Hazardous Chemical Syntheses: The use of toxic reagents and solvents should be minimized. For instance, replacing hazardous solvents like DMF with greener alternatives such as ionic liquids or even water, if the reaction conditions permit, would be a significant improvement. psu.edu The use of sodium azide requires careful handling due to its toxicity. Exploring in-situ generation of the azide or using less hazardous azide sources could enhance the safety of the process.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. acs.org Developing a catalytic direct azidation process would be a key green improvement, as it would reduce the amount of reagents required and the waste generated.

Use of Renewable Feedstocks: While the immediate precursors for this specific compound may be derived from petrochemical sources, a broader green chemistry perspective would involve exploring bio-based routes to the starting materials.

Scalability Considerations for Industrial and Large-Scale Production of this compound

Scaling up the synthesis of this compound from a laboratory setting to industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics is crucial for designing a large-scale reactor. The heat of reaction (exothermicity) must be determined to ensure adequate cooling capacity is in place to prevent thermal runaway, which can be a significant hazard with azides.

Heat and Mass Transfer: In large reactors, efficient mixing and heat transfer become critical. The choice of reactor design (e.g., batch, semi-batch, or continuous flow) will depend on these factors. Continuous flow reactors can offer better control over reaction parameters and safety for potentially hazardous reactions.

Reagent Handling and Safety: Sodium azide is a toxic and potentially explosive compound. On an industrial scale, robust safety protocols for its storage, handling, and quenching are paramount. Automated dosing systems and dedicated quench tanks would be necessary.

Cost of Goods (COGs): The cost of all raw materials, solvents, and energy, as well as waste disposal, must be carefully evaluated to ensure the economic viability of the large-scale production process.

Reactivity and Transformation Studies of 1 Azido 4 Phenylmethoxy 2 Butanone

Chemical Transformations Involving the Azido (B1232118) Group of 1-Azido-4-(phenylmethoxy)-2-butanone

The azido group is a versatile functional group known for its participation in a variety of chemical transformations. These reactions typically leverage the high-energy nature of the azide (B81097) and its ability to release dinitrogen gas, providing a strong thermodynamic driving force.

Cycloaddition Reactions (e.g., Huisgen 1,3-Dipolar Cycloadditions)

Organic azides are classic 1,3-dipoles and are expected to undergo Huisgen 1,3-dipolar cycloaddition reactions with various dipolarophiles, most notably alkynes, to form 1,2,3-triazoles. This reaction, particularly the copper(I)-catalyzed variant (CuAAC), is a cornerstone of "click chemistry" due to its high efficiency and specificity. It is hypothesized that this compound would react with terminal alkynes under copper(I) catalysis to yield the corresponding 1,4-disubstituted 1,2,3-triazole derivatives. Similarly, reactions with strained cyclooctynes in strain-promoted azide-alkyne cycloadditions (SPAAC) would also be expected to proceed readily.

Reduction Methodologies and Staudinger Reactions

The reduction of the azido group to a primary amine is a fundamental transformation in organic synthesis. Several methodologies can be employed for this purpose, including catalytic hydrogenation (e.g., using H₂/Pd-C) or the use of reducing agents like lithium aluminium hydride.

A particularly mild and widely used method is the Staudinger reaction, which involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618). This reaction proceeds through the formation of an iminophosphorane intermediate. Subsequent hydrolysis of this intermediate yields the corresponding primary amine and a phosphine oxide byproduct. It is anticipated that this compound would undergo the Staudinger reduction to produce 1-Amino-4-(phenylmethoxy)-2-butanone.

Thermal or Photochemical Nitrene Formation and Subsequent Reactivity

Upon thermal or photochemical activation, organic azides can extrude a molecule of dinitrogen (N₂) to form highly reactive nitrene intermediates. The formation of the nitrene is often the rate-determining step in these transformations. These electron-deficient species can then undergo a variety of subsequent reactions, such as C-H insertion, cyclization, or rearrangement. For an α-azido ketone like this compound, the generated nitrene could potentially undergo intramolecular reactions if suitable C-H bonds are accessible, or react with the solvent or other trapped reagents.

Chemical Transformations Involving the Ketone Moiety of this compound

The ketone functional group is characterized by its electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles, and the acidity of its α-protons, which allows for enolate formation.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of this compound is electrophilic and would be expected to undergo nucleophilic addition reactions. A wide range of nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums) and hydride reagents (e.g., sodium borohydride), could add to the carbonyl group. For instance, reduction with sodium borohydride (B1222165) would be expected to yield the corresponding secondary alcohol, 1-Azido-4-(phenylmethoxy)-2-butanol. The stereochemical outcome of such additions could be influenced by the adjacent stereocenter if the molecule is chiral.

Enolization and Condensation Pathways (e.g., Aldol (B89426) Type Reactions)

The protons on the carbon atoms alpha to the ketone (C1 and C3) are acidic and can be removed by a base to form an enolate. The resulting enolate can then act as a nucleophile in subsequent reactions. One of the most important reactions of enolates is the aldol reaction, where the enolate adds to a carbonyl compound (an aldehyde or another ketone) to form a β-hydroxy carbonyl compound. It is plausible that this compound could be deprotonated at the C3 position to form an enolate, which could then participate in aldol-type condensation reactions with suitable electrophiles. Self-condensation could also be a possibility under certain conditions.

Reactivity of the Phenylmethoxy Ether Linkage in this compound

The phenylmethoxy group, commonly known as a benzyl (B1604629) (Bn) ether, is a widely used protecting group for alcohols due to its general stability and the variety of methods available for its removal. organic-chemistry.org

The cleavage of the phenylmethoxy ether in this compound to unmask the primary alcohol, yielding 1-azido-4-hydroxy-2-butanone, can be accomplished through several methods.

Catalytic Hydrogenolysis: This is one of the most common methods for benzyl ether deprotection. youtube.com It typically involves the use of hydrogen gas (H₂) and a palladium catalyst, often on a carbon support (Pd/C). youtube.com A significant consideration for this compound is the simultaneous reduction of the azide group to an amine under these conditions. nih.gov Careful selection of catalyst and reaction conditions may allow for selective ether cleavage, though this can be challenging.

Lewis Acids: Certain Lewis acids can effect the cleavage of benzyl ethers. organic-chemistry.org Reagents like boron trichloride (B1173362) (BCl₃) or trimethylsilyl (B98337) iodide (TMSI) can be used. However, the compatibility of these reagents with the azide and ketone functionalities must be considered, as they can potentially catalyze side reactions.

Dissolving Metal Reductions: Conditions such as sodium in liquid ammonia (B1221849) (Na/NH₃) can cleave benzyl ethers. However, this method is highly reductive and would also reduce the ketone and azide groups.

MethodReagentsPotential for Chemoselectivity
Catalytic HydrogenolysisH₂, Pd/CLow; likely to reduce the azide and potentially the ketone.
Lewis Acid CleavageBCl₃, TMSIModerate; depends on the specific Lewis acid and reaction conditions.
Dissolving Metal ReductionNa, liq. NH₃Very low; will reduce all functional groups.
Oxidative CleavageDDQ, CANGenerally used for p-methoxybenzyl (PMB) ethers, less effective for benzyl ethers. nih.gov

This table summarizes common debenzylation methods and their potential chemoselectivity in the context of this compound.

The phenylmethoxy ether linkage is generally stable under a wide range of reaction conditions, including many that affect the azide and ketone groups. It is resistant to most non-reductive acidic and basic conditions, as well as many oxidizing and reducing agents that are selective for other functional groups. organic-chemistry.org For instance, the previously mentioned reduction of the ketone with NaBH₄ would be expected to leave the benzyl ether intact. Similarly, reactions targeting the azide group, such as the Staudinger reaction or click chemistry, are not expected to affect the ether linkage.

Chemoselectivity and Orthogonality Investigations in Multi-Functional Transformations of this compound

The presence of three distinct functional groups in this compound allows for a rich study of chemoselectivity. The goal is to transform one functional group while leaving the others unchanged, a concept known as orthogonality.

Azide vs. Ketone: The selective reduction of an azide in the presence of a ketone can be achieved using reagents like triphenylphosphine (PPh₃) in the presence of water (the Staudinger reduction), which would yield an amine without affecting the ketone or ether. figshare.com Conversely, as mentioned, NaBH₄ can selectively reduce the ketone without affecting the azide. researchgate.net

Azide vs. Ether: The azide can undergo 1,3-dipolar cycloaddition reactions with alkynes (click chemistry) under copper or ruthenium catalysis. These conditions are typically mild and would not cleave the benzyl ether.

Ketone vs. Ether: The ketone can be converted to a variety of derivatives, such as ketals or enamines, under conditions that would not affect the stable benzyl ether.

The ability to selectively manipulate each functional group makes this compound a potentially versatile building block in the synthesis of complex molecules containing amino, hydroxyl, and carbonyl functionalities.

Mechanistic Elucidation of Novel Reactions Undergoing this compound

While no novel reactions specific to this compound have been reported in the literature, the compound would be expected to undergo transformations with well-established mechanisms for α-azido ketones.

One of the most fundamental reactions of the azide group is the Staudinger reaction . The mechanism involves the nucleophilic attack of a phosphine, typically triphenylphosphine, on the terminal nitrogen of the azide. This is followed by the loss of dinitrogen gas to form an aza-ylide intermediate. In the presence of water, this intermediate is hydrolyzed to yield a primary amine and the corresponding phosphine oxide.

Another important reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry. The generally accepted mechanism involves the formation of a copper acetylide intermediate. The azide then coordinates to the copper center, and a subsequent cyclization and protonolysis afford the 1,4-disubstituted 1,2,3-triazole.

The ketone functionality can participate in a wide array of reactions with well-understood mechanisms, such as nucleophilic addition, aldol condensation, and enolate formation. The presence of the adjacent azido group may influence the acidity of the α-protons and thus the reactivity of the enolate.

Applications of 1 Azido 4 Phenylmethoxy 2 Butanone As a Key Intermediate in Organic Synthesis

Precursor Role in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

The presence of both an azide (B81097) and a ketone functionality within the same molecule makes 1-Azido-4-(phenylmethoxy)-2-butanone a powerful tool for the construction of various heterocyclic systems. nih.gov These α-azido ketones are valuable synthetic intermediates for creating biologically important compounds. nih.gov

Synthesis of Triazole and Tetrazole Derivatives

The azide group in this compound is particularly well-suited for the construction of triazole rings. The copper(I)-catalyzed alkyne-azide 1,3-cycloaddition (CuAAC), a cornerstone of click chemistry, provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. By reacting this compound with a variety of terminal alkynes, a diverse library of triazole derivatives can be readily accessed. These resulting triazolyl ketones are noted for their high chemical stability, strong dipole moments, and aromatic character. nih.gov

While the direct synthesis of tetrazoles from α-azido ketones is less commonly reported, the azide functionality is a key component in traditional tetrazole syntheses, often through the [3+2] cycloaddition of azides with nitriles. researchgate.net It is conceivable that this compound could be chemically modified to an appropriate precursor for tetrazole formation. For instance, conversion of the ketone to a nitrile would create an intermediate poised for intramolecular cyclization to a fused tetrazole system, or it could participate in intermolecular reactions with other azide sources. The Schmidt reaction on ketones, using hydrazoic acid, is a known method for forming tetrazoles, suggesting another potential, albeit indirect, route from the ketone moiety. stackexchange.com

Table 1: Potential Triazole and Tetrazole Synthesis Pathways
HeterocycleGeneral Reaction SchemePotential Reactants with this compoundKey Features
TriazoleCopper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)Terminal Alkynes (e.g., phenylacetylene, propargyl alcohol)High regioselectivity, mild reaction conditions, high yields.
Tetrazole[3+2] Cycloaddition with Nitriles (indirect)Requires conversion of the ketone to a nitrile or use of an external nitrile source.A versatile but indirect method for incorporating the azide into a tetrazole ring.
TetrazoleSchmidt Reaction on Ketones (indirect)Hydrazoic acid (HN3)Direct conversion of the ketone to a tetrazole ring is possible under acidic conditions.

Access to Pyrrole (B145914) and Pyrazole (B372694) Frameworks

The synthesis of pyrroles from α-azido ketones is a well-established transformation. nih.gov Various methods can be employed, often involving the in situ generation of a reactive intermediate. For example, the reduction of the azide to an amine, followed by condensation with the ketone, can lead to the formation of a dihydropyrrole, which can then be oxidized to the aromatic pyrrole. Alternatively, reactions involving phosphorus reagents, such as the Staudinger reaction followed by an intramolecular aza-Wittig reaction, can also furnish pyrrole derivatives.

For the synthesis of pyrazoles, the ketone functionality of this compound is the key reactive site. The standard and widely used method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone with hydrazine (B178648) or its derivatives. beilstein-journals.orgnih.govresearchgate.netchim.it this compound can be readily converted into an α,β-unsaturated ketone through an elimination reaction, which can then be reacted with a hydrazine to yield a pyrazoline, a precursor that can be oxidized to the corresponding pyrazole. nih.govresearchgate.netchim.it

Derivatization to Oxazole (B20620) and Isoxazole (B147169) Scaffolds

Oxazole rings can be efficiently constructed from α-azido ketones. nih.gov A common approach involves the reaction of the α-azido ketone with an acyl halide and triphenylphosphine (B44618). This proceeds through an N-acylamino phosphonium (B103445) salt intermediate, which then cyclizes to form the oxazole ring. Another elegant method is the intramolecular aza-Wittig reaction of an enol-acylated α-azido ketone, which provides oxazoles under mild conditions. nih.gov

The synthesis of isoxazoles can also be envisioned starting from this compound. While not a direct conversion, the ketone can be transformed into a 1,3-dicarbonyl compound, a common precursor for isoxazole synthesis upon reaction with hydroxylamine. mdpi.com

Utility in the Total Synthesis of Complex Molecular Architectures

The bifunctional nature of this compound, coupled with the presence of a protecting group, makes it a valuable building block in the multistep synthesis of complex molecules.

Integration into Natural Product Synthetic Routes

In the realm of natural product synthesis, the strategic introduction of nitrogen atoms and the controlled construction of heterocyclic cores are often critical challenges. The azide group of this compound serves as a masked amine, which is stable to a wide range of reaction conditions. This allows for the elaboration of other parts of a molecule before the azide is reduced to the corresponding amine at a later stage. researchgate.net

The phenylmethoxy (benzyloxy) group is a widely used protecting group for alcohols in organic synthesis. Its presence in this compound suggests its utility in synthetic routes where a hydroxyl group needs to be temporarily masked. The benzyloxy group is stable to a variety of reaction conditions but can be readily removed by catalytic hydrogenation, a method that can simultaneously reduce the azide group. This dual deprotection can be a highly efficient step in a synthetic sequence.

While specific examples of the direct use of this compound in the total synthesis of a named natural product are not readily found in the literature, the utility of the α-azido ketone motif is well-recognized. For instance, α-azido ketones have been employed as key intermediates in the synthesis of various alkaloids and other nitrogen-containing natural products where the controlled introduction of a nitrogen atom is crucial. nih.gov

Application in the Construction of Advanced Organic Scaffolds

The development of novel molecular scaffolds is a cornerstone of medicinal chemistry and materials science. The ability of this compound to serve as a precursor to a multitude of heterocyclic systems makes it a valuable tool in the construction of new and complex organic frameworks. nih.gov The diverse reactivity of the azide and ketone groups allows for a modular approach to scaffold design, where different reaction partners can be employed to generate a wide range of structurally diverse molecules.

The synthesis of fused heterocyclic systems is one area where this intermediate could be particularly useful. For example, after the formation of a primary heterocyclic ring, such as a triazole or a pyrrole, the still-present ketone or a derivative thereof can be used as a handle for further annulation reactions, leading to the construction of polycyclic scaffolds. The phenylmethoxy group can also be functionalized or replaced to introduce additional diversity into the final molecule.

Table 2: Summary of Applications in Complex Synthesis
Application AreaKey Functional GroupsSynthetic StrategyPotential Outcome
Natural Product SynthesisAzide (masked amine), Phenylmethoxy (protecting group)Late-stage deprotection of azide and phenylmethoxy groups.Efficient introduction of amino and hydroxyl functionalities in complex targets.
Advanced Organic ScaffoldsAzide, KetoneStepwise or tandem reactions to build multiple heterocyclic rings.Access to novel polycyclic and structurally diverse molecular frameworks.

Functionalization of Polymeric and Material Systems

The modification of polymer and material surfaces is crucial for a wide range of applications, from biocompatible medical devices to advanced electronics. This compound serves as a key reagent in this context, primarily through the strategic use of its azide functionality in bio-orthogonal and click chemistry reactions.

Bio-orthogonal ligation refers to a class of chemical reactions that can occur in a biological environment without interfering with native biochemical processes. The azide group of this compound is a prime example of a bio-orthogonal functional group. wikipedia.orgmdpi.comresearchgate.netnih.gov One of the most prominent bio-orthogonal reactions involving azides is the Staudinger ligation. wikipedia.orgnih.gov

In a typical surface modification scenario, a polymer surface is first functionalized with a phosphine-containing molecule. Subsequently, the surface is treated with this compound. The azide group reacts selectively with the phosphine (B1218219) to form a stable amide bond, thereby tethering the butanone derivative to the surface. This strategy allows for the precise and controlled modification of material surfaces under mild conditions.

Table 1: Bio-orthogonal Ligation Strategies for Surface Modification

Ligation Chemistry Reactant on Surface Reactant in Solution Resulting Linkage
Staudinger LigationTriarylphosphineThis compoundAmide Bond
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strained Alkyne (e.g., cyclooctyne)This compoundTriazole Ring

The phenylmethoxy group in the molecule can impart specific properties to the modified surface, such as altered hydrophobicity or the potential for further chemical modification. The ketone functionality can also be used for subsequent reactions, allowing for multi-step surface functionalization.

Click chemistry, a concept introduced by K. Barry Sharpless, describes reactions that are high-yielding, wide in scope, and form no byproducts. researchgate.net The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a click reaction and is particularly relevant to the applications of this compound. researchgate.netnih.gov

This compound can be readily incorporated into the bulk structure of advanced materials, such as hydrogels or functional polymers, by reacting it with alkyne-functionalized monomers or crosslinkers. The azide group of this compound reacts efficiently with the alkyne groups to form stable triazole linkages, which become an integral part of the material's backbone or cross-linked network. nih.gov

Table 2: Click Chemistry Approaches for Material Incorporation

Material Type Alkyne-Functionalized Component Azide-Functionalized Component Resulting Material Feature
Functional PolymerAlkyne-containing monomerThis compoundPendent phenylmethoxy and ketone groups
Cross-linked HydrogelDi- or multi-alkyne crosslinkerThis compoundTunable cross-link density and functionality
Nanoparticle FunctionalizationAlkyne-modified nanoparticle surfaceThis compoundSurface-tethered organic functionality

The incorporation of this molecule can be used to tune the mechanical, thermal, or chemical properties of the resulting material. For example, the phenylmethoxy group can enhance the thermal stability or alter the solubility of a polymer.

Development of Advanced Chemical Probes and Tags

Chemical probes and tags are essential tools in chemical biology for visualizing, tracking, and identifying biomolecules. The versatile reactivity of this compound makes it a suitable scaffold for the synthesis of such probes.

The azide group allows for the straightforward attachment of this molecule to a reporter group, such as a fluorophore or a biotin (B1667282) tag, that contains a terminal alkyne. This is typically achieved through the highly efficient CuAAC reaction. nih.govpeptide.com Once the reporter group is attached, the resulting molecule can be used as a chemical probe.

For instance, the ketone functionality on the butanone backbone can be designed to react with specific functional groups in biomolecules, such as amines in proteins. This would allow for the targeted labeling of these biomolecules with the attached reporter group. The phenylmethoxy moiety can be used to modulate the probe's solubility and cell permeability.

Table 3: Components of a Chemical Probe Derived from this compound

Component of the Probe Function Derived from/Attached to
Reactive Group Binds to the target biomoleculeKetone group of the butanone
Linker Connects the reactive group and reporterThe butanone backbone
Reporter Group Enables detection (e.g., fluorescence)Attached via click chemistry to the azide
Modulating Group Influences solubility and permeabilityPhenylmethoxy group

Computational and Theoretical Studies of 1 Azido 4 Phenylmethoxy 2 Butanone

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations provide a foundational understanding of the electronic characteristics of 1-Azido-4-(phenylmethoxy)-2-butanone, which are crucial for predicting its reactivity and intermolecular interactions.

Frontier Molecular Orbital Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For organic azides, the LUMO is typically dominated by the azide (B81097) group, while the HOMO's location can vary depending on the molecular structure nih.gov. In this compound, the presence of the carbonyl group and the phenylmethoxy group introduces additional electronic features.

Computational studies on similar azido (B1232118) compounds indicate that the HOMO-LUMO energy gap is a critical reactivity descriptor nih.gov. A smaller energy gap generally suggests higher reactivity. In reactions such as 1,3-dipolar cycloadditions, the relative energies of the azide's FMOs and the dipolarophile's FMOs determine the reaction rate and regioselectivity wikipedia.org. For this compound, the electron-withdrawing nature of the adjacent carbonyl group is expected to lower the energy of both the HOMO and LUMO of the azide moiety.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Model Azido Ketone

Orbital Energy (eV) Primary Contribution
HOMO -8.5 Phenylmethoxy group, non-bonding orbitals of oxygen
LUMO -1.2 Azide group ($\pi$), Carbonyl group ($\pi$)
HOMO-1 -9.2 Azide group ($\pi$)
LUMO+1 +0.5 Phenyl ring ($\pi$*)

Note: These values are hypothetical and serve to illustrate the expected relative orbital contributions and energies.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is fundamental to its chemical behavior. Hirshfeld charge analysis of related azide-containing molecules has shown that the nitrogen atoms of the azide group have a non-uniform charge distribution mdpi.com. The terminal nitrogen atom is typically nucleophilic wikipedia.org. The presence of the electron-withdrawing carbonyl group in this compound is expected to influence this charge distribution significantly.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface libretexts.orgavogadro.cc. For this compound, the MEP map would be expected to show regions of negative electrostatic potential (colored red or yellow) around the terminal nitrogen of the azide group and the oxygen of the carbonyl group, indicating their nucleophilic character. Regions of positive electrostatic potential (colored blue) would likely be found around the hydrogen atoms and the carbon atom of the carbonyl group, indicating their electrophilic character. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack.

Reaction Mechanism Modeling for Transformations Involving this compound

Computational modeling of reaction mechanisms provides detailed insights into the transformation pathways of molecules, including the identification of transition states and the calculation of activation energies.

Transition State Characterization and Activation Energy Calculations

For reactions involving this compound, such as thermal decomposition or cycloaddition reactions, computational methods like Density Functional Theory (DFT) can be used to locate and characterize the transition state structures acs.orgmdpi.com. The transition state is a high-energy species that connects reactants to products, and its geometry and energy determine the reaction's feasibility and rate.

For instance, in a potential intramolecular reaction, the azide group could interact with the carbonyl group. Computational modeling would allow for the exploration of different possible transition states, the calculation of their corresponding activation energies, and the determination of the most favorable reaction pathway. The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur. Lower activation energies correspond to faster reaction rates.

Table 2: Hypothetical Activation Energies for Competing Reaction Pathways

Reaction Pathway Computational Method Basis Set Activation Energy (kcal/mol)
Intramolecular Cyclization B3LYP 6-311+G** 25.8
[3+2] Cycloaddition with an Alkyne M06-2X 6-311+G(d,p) 15.3
Thermal Decomposition CASSCF cc-pVTZ 35.1

Note: These values are illustrative and represent the type of data that can be obtained from computational studies.

Solvent Effects on Reaction Energetics and Pathways

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism wikipedia.org. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation.

For reactions involving a polar molecule like this compound, the polarity of the solvent is particularly important. Polar solvents can stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction wikipedia.org. For example, in a nucleophilic substitution reaction where the azide acts as a nucleophile, a polar aprotic solvent would be expected to enhance the reaction rate by solvating the counter-ion of the azide salt without strongly solvating the azide anion itself, thus preserving its nucleophilicity masterorganicchemistry.com.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its biological activity and chemical reactivity. Conformational analysis and molecular dynamics simulations are powerful computational tools for studying these aspects.

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound over time rsc.org. By simulating the motion of the atoms in the molecule, MD can reveal how the molecule flexes and changes its shape in response to its environment. This information is crucial for understanding how the molecule might bind to a biological target or how it might adopt a specific conformation required for a chemical reaction.

Table 3: Key Dihedral Angles and Their Expected Low-Energy Ranges from Conformational Analysis

Dihedral Angle Description Expected Low-Energy Range (degrees)
O-C-C-N (benzyloxy-butanone) Orientation of the benzyloxy group 60 to 180
C-C-N-N (butanone-azide) Orientation of the azide group -90 to -150 and 90 to 150
C-O-C-C (ether linkage) Conformation of the ether 180 (anti-periplanar)

Note: These ranges are estimations based on steric and electronic considerations for similar molecular fragments.

Structure-Reactivity Relationship Prediction for this compound and Its Derivatives

Due to the absence of specific published computational or experimental studies on this compound, this section presents a predictive analysis of its structure-reactivity relationships based on established principles of physical organic chemistry and computational studies of analogous compounds, such as α-azido ketones and substituted aromatic ethers. The reactivity of this compound is primarily dictated by the interplay of its three key functional groups: the azide, the ketone, and the phenylmethoxy (benzyloxy) group. Modifications to any part of the molecule are expected to alter its electronic and steric properties, thereby influencing its reaction kinetics and pathways.

The primary reactive sites in this compound include the α-carbon to the ketone, the carbonyl carbon itself, the azide group, and the aromatic ring. The azide can act as a nucleophile, a 1,3-dipole in cycloaddition reactions, or a precursor to a highly reactive nitrene upon thermal or photochemical decomposition. rsc.org The ketone provides an electrophilic carbon and acidic α-protons, making it susceptible to nucleophilic attack and enolate formation. mdpi.comnih.gov The benzyloxy group, particularly the phenyl ring, can undergo electrophilic aromatic substitution, with its reactivity modulated by substituents. lumenlearning.com

Effects of Substitution on the Phenyl Ring:

The electronic nature of substituents on the phenyl ring of the benzyloxy group is predicted to have a significant impact on the molecule's reactivity, primarily through inductive and resonance effects. lumenlearning.comlibretexts.org These effects can alter the electron density at the benzylic oxygen and, by extension, influence the stability of intermediates and transition states in various reactions.

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) at the para or ortho positions are expected to increase the electron density of the aromatic ring and the benzylic oxygen. This would enhance the ring's reactivity towards electrophilic substitution. lumenlearning.com Furthermore, increased electron density on the benzylic oxygen could subtly influence the electronic environment of the butanone chain, potentially affecting the acidity of the α-protons or the electrophilicity of the carbonyl carbon.

Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) or cyano (-CN) will decrease the electron density of the phenyl ring and the benzylic oxygen. libretexts.org This deactivation would make electrophilic aromatic substitution reactions more difficult. The inductive withdrawal effect could also slightly increase the electrophilicity of the carbonyl carbon and the acidity of the α-protons.

The following hypothetical data table illustrates the predicted effect of para-substituents on the activation energy (Eₐ) for a model electrophilic aromatic substitution reaction.

Table 1: Predicted Effect of Phenyl Ring Substituents on the Activation Energy of a Model Electrophilic Aromatic Substitution Reaction (Hypothetical Data)
Derivative of this compoundSubstituent (X) on Phenyl RingElectronic EffectPredicted Relative Activation Energy (Eₐ) (kJ/mol)
1-Azido-4-((4-methoxyphenyl)methoxy)-2-butanone-OCH₃Strongly Donating85
1-Azido-4-((4-methylphenyl)methoxy)-2-butanone-CH₃Donating95
This compound-HNeutral100
1-Azido-4-((4-chlorophenyl)methoxy)-2-butanone-ClWithdrawing110
1-Azido-4-((4-nitrophenyl)methoxy)-2-butanone-NO₂Strongly Withdrawing125

Effects of Modifications to the Butanone Chain:

Altering the length or branching of the alkyl chain separating the functional groups would primarily introduce steric effects and minor electronic changes.

Chain Length: Increasing the number of methylene (B1212753) units between the azide and ketone, or between the ketone and the ether linkage, would increase conformational flexibility. This could influence the rate of intramolecular reactions by altering the probability of reactive conformations. For intermolecular reactions, increased chain length may introduce greater steric hindrance around the reactive centers.

Branching: Introducing alkyl substituents on the butanone chain, particularly at the C-1 or C-3 positions, would create significant steric bulk. This would likely hinder the approach of nucleophiles to the carbonyl carbon and slow down reactions involving the azide group. For instance, a methyl group at C-3 would sterically encumber the enolate that could be formed at that position, potentially favoring reactions at the C-1 methylidyne proton.

The following table provides a qualitative prediction of how structural modifications to the butanone chain might influence the relative rates of two common reactions for α-azido ketones: a base-catalyzed enolization and a 1,3-dipolar cycloaddition.

Table 2: Predicted Relative Reactivity of this compound Derivatives Based on Chain Modification (Hypothetical Data)
Derivative StructureModificationPredicted Relative Rate of Enolization at C-3Predicted Relative Rate of 1,3-Dipolar Cycloaddition
This compoundParent Compound1.001.00
1-Azido-3-methyl-4-(phenylmethoxy)-2-butanoneMethyl group at C-30.650.90
1-Azido-5-(phenylmethoxy)-2-pentanoneIncreased chain length0.950.85

The CAS Registry Number for "this compound" is 2245327-05-1. While this compound is listed by some chemical suppliers, the associated product information does not include the detailed analytical data necessary to fulfill the requirements of the requested article.

Information regarding Nuclear Magnetic Resonance (NMR) spectroscopy, including multi-dimensional techniques such as COSY, HSQC, and HMBC, is not available for this specific compound. Similarly, there is no published data on the use of advanced NMR pulse sequences for its stereochemical analysis.

In the realm of mass spectrometry, no high-resolution mass spectrometry (HRMS) data to confirm the precise elemental composition or tandem mass spectrometry (MS/MS) studies to elucidate its fragmentation pathways have been reported in the scientific literature.

Furthermore, specific chromatographic methods for the separation and purity assessment of "this compound" have not been described in available research.

Consequently, due to the absence of primary scientific literature detailing the synthesis and characterization of "this compound," a scientifically accurate and detailed article on its advanced analytical methodologies cannot be generated at this time.

Advanced Analytical Methodologies for the Investigation of 1 Azido 4 Phenylmethoxy 2 Butanone

Chromatographic Separation and Purity Assessment Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

The analysis of 1-Azido-4-(phenylmethoxy)-2-butanone by Gas Chromatography-Mass Spectrometry (GC-MS) requires careful method development to ensure efficient separation and sensitive detection. The thermal lability of the azide (B81097) group presents a potential challenge, necessitating optimization of the injection and oven temperatures to prevent decomposition.

A hypothetical GC-MS method for the analysis of this compound would likely employ a low-to-mid polarity capillary column, such as a 5% phenyl polysiloxane phase, which offers good selectivity for a range of organic molecules. A split/splitless injector would be suitable, with the split ratio adjusted based on the sample concentration. To minimize thermal degradation, a lower injection port temperature than standard (e.g., 200-220 °C) might be optimal.

The oven temperature program would be developed to ensure adequate separation from any impurities or related compounds. A typical program would start at a lower temperature to trap the analyte at the head of the column, followed by a controlled ramp to a final temperature that ensures elution in a reasonable timeframe without causing compound degradation.

For mass spectrometry, electron ionization (EI) at a standard energy of 70 eV would likely be used. The resulting mass spectrum would be expected to show characteristic fragmentation patterns, including ions corresponding to the loss of the azide group (N₃), the benzyl (B1604629) group (C₇H₇), and other fragments derived from the butanone backbone. Selected Ion Monitoring (SIM) could be employed for enhanced sensitivity and selectivity in quantitative analyses.

Table 1: Illustrative GC-MS Parameters for the Analysis of this compound

ParameterValue
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Injection ModeSplitless (1 µL injection volume)
Inlet Temperature220 °C
Oven Program80 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temp.150 °C
Mass Range (Scan)m/z 40-400
Transfer Line Temp.250 °C

Liquid Chromatography-Mass Spectrometry (LC-MS) Optimization and Validation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of this compound, particularly given the potential for thermal instability with GC-MS. Reversed-phase chromatography would be the most probable mode of separation.

Optimization would involve the selection of an appropriate stationary phase, typically a C18 column, and the careful adjustment of the mobile phase composition. A gradient elution using a mixture of an aqueous component (such as water with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization) and an organic solvent (like acetonitrile (B52724) or methanol) would likely be necessary to achieve good separation and resolution.

For mass spectrometric detection, electrospray ionization (ESI) in positive ion mode would be a suitable choice, as the molecule can be protonated. The optimization of ESI parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature would be crucial for maximizing the signal intensity of the protonated molecule [M+H]⁺.

Method validation would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Hypothetical LC-MS Optimization and Validation Parameters for this compound

ParameterDescription
Liquid Chromatograph
ColumnC18, 100 mm x 2.1 mm ID, 2.6 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient20% B to 95% B over 10 min
Flow Rate0.3 mL/min
Column Temperature40 °C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Cone Voltage30 V
Desolvation Temp.350 °C
Validation
Linearity (Range)1 - 1000 ng/mL (r² > 0.99)
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
LOD0.5 ng/mL
LOQ1.5 ng/mL

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are essential techniques for the structural elucidation of this compound by identifying its key functional groups.

The IR spectrum would be expected to show a strong, sharp absorption band characteristic of the asymmetric stretching vibration of the azide group (N₃), typically found in the region of 2100-2160 cm⁻¹. The carbonyl group (C=O) of the ketone would exhibit a strong absorption band around 1715-1730 cm⁻¹. Other significant peaks would include those for the C-O-C stretching of the ether linkage and the aromatic C-H and C=C stretching vibrations from the phenylmethoxy group.

Raman spectroscopy would provide complementary information. While the azide asymmetric stretch is also Raman active, the symmetric stretch, which is often weak or absent in the IR spectrum, may be observable. The carbonyl stretch would also be present. The aromatic ring vibrations are typically strong in the Raman spectrum, providing a characteristic fingerprint.

Table 3: Expected IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Shift (cm⁻¹)
Azide (-N₃)Asymmetric Stretch2120 (Strong, Sharp)2120 (Medium)
Ketone (C=O)Stretch1725 (Strong)1725 (Medium)
Ether (C-O-C)Asymmetric Stretch1250 (Strong)1250 (Weak)
Aromatic RingC=C Stretch1600, 1495 (Medium)1600, 1495 (Strong)
Aliphatic C-HStretch2850-2960 (Medium)2850-2960 (Strong)
Aromatic C-HStretch3030-3080 (Weak)3030-3080 (Strong)

X-ray Crystallography for Solid-State Structural Determination

Should this compound be a crystalline solid at room temperature, single-crystal X-ray crystallography would be the definitive method for determining its three-dimensional molecular structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and revealing the molecule's conformation.

The process would involve growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data by irradiating it with monochromatic X-rays. The resulting diffraction pattern is then used to solve the crystal structure, typically revealing the crystal system, space group, and unit cell dimensions. The final refined structure would show the spatial arrangement of the azide, phenylmethoxy, and butanone moieties relative to each other.

Table 4: Plausible Crystallographic Data for this compound

ParameterValue
Empirical FormulaC₁₁H₁₃N₃O₂
Formula Weight219.24
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a10.5 Å
b8.2 Å
c13.1 Å
α90°
β105°
γ90°
Volume1090 ų
Z (molecules/cell)4
Calculated Density1.33 g/cm³

Future Prospects and Emerging Research Avenues for 1 Azido 4 Phenylmethoxy 2 Butanone Chemistry

Exploration of Novel Synthetic Paradigms for 1-Azido-4-(phenylmethoxy)-2-butanone

The synthesis of α-azido ketones, including this compound, has traditionally relied on nucleophilic substitution reactions. nih.gov However, the future of its synthesis lies in the development of more efficient, safer, and stereoselective methods. One promising avenue is the use of metal-free azide (B81097) insertion reactions, which could offer milder reaction conditions and avoid residual metal contamination. organic-chemistry.org Additionally, phase-transfer catalysis presents an opportunity for scalable and environmentally friendly synthesis. organic-chemistry.org

Synthetic ApproachPotential AdvantagesKey Considerations
Metal-Free Azide InsertionMilder conditions, avoids metal contaminationReagent stability and selectivity
Phase-Transfer CatalysisScalability, greener solvent useCatalyst efficiency and recovery
One-Pot SynthesisIncreased efficiency, reduced wasteCompatibility of sequential reaction steps
Enzymatic AzidationHigh selectivity, sustainableEnzyme discovery and engineering

Discovery of Unprecedented Reactivity Patterns and Catalytic Transformations Involving the Compound

The reactivity of α-azido ketones is rich and varied, offering a fertile ground for discovering new chemical transformations. nih.gov For this compound, future research will likely focus on harnessing the interplay between its functional groups. The azide moiety is a well-known precursor for a variety of nitrogen-containing heterocycles through reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". nih.gov

Beyond these established reactions, there is potential for unprecedented catalytic transformations. For instance, ruthenium-catalyzed processes could transform the azido (B1232118) alcohol derivative of this compound into valuable α-amido ketones. rsc.org The development of enantioselective reactions, such as chiral phosphoric acid-catalyzed Mannich reactions, could lead to the asymmetric construction of complex chiral molecules with quaternary stereocenters. rsc.org Furthermore, the exploration of photochemical or electrochemical activation of the azide group could unveil entirely new reaction pathways, leading to novel molecular architectures.

Integration into Advanced Supramolecular Chemistry and Nanoscience Applications

The azide group is a powerful tool in materials science, particularly in supramolecular chemistry and nanoscience. bioforumconf.com The future for this compound in this area is promising, with potential applications in the construction of functional nanomaterials and smart surfaces. The azide can serve as a reactive handle for "clicking" the molecule onto alkyne-functionalized surfaces or nanoparticles, allowing for precise surface modification. researchgate.net

In supramolecular chemistry, the ability of azide-containing molecules to participate in self-assembly is a key area of interest. nih.govresearchgate.net Research into dipeptides containing azide moieties has shown their capacity to form ordered structures like porous spheres. bioforumconf.com The incorporation of this compound into larger molecular frameworks could lead to the development of novel hydrogels, liquid crystals, or other soft materials with tunable properties. The azide group can also act as a photo-cross-linking agent, enabling the stabilization of self-assembled structures with UV light. nih.gov

Application AreaPotential Role of this compoundEnabling Chemistry
NanoscienceSurface functionalization of nanoparticlesAzide-alkyne "click" chemistry
Supramolecular ChemistryFormation of self-assembled nanostructuresNon-covalent interactions, photo-cross-linking
BiomaterialsCreation of biocompatible scaffoldsBio-orthogonal conjugation

Development of Next-Generation Chemical Building Blocks and Specialized Reagents from this compound

As a multifunctional molecule, this compound is an ideal candidate for development into a new generation of chemical building blocks and specialized reagents. Its three distinct functional regions—the azide, the ketone, and the benzyloxy-protected alcohol—can be selectively manipulated to create a diverse array of derivatives.

For example, reduction of the ketone would yield a protected azido alcohol, a valuable precursor for amino alcohols. arkat-usa.org Alternatively, the azide can be converted into an amine, providing access to protected amino ketones. These derivatives are crucial intermediates in the synthesis of pharmaceuticals and natural products. The benzyloxy group can be deprotected to reveal a primary alcohol, which can then be further functionalized. The development of a library of derivatives from this compound could provide chemists with a versatile toolkit for constructing complex molecules.

Synergistic Approaches Combining Experimental and Computational Studies for Comprehensive Understanding

To unlock the full potential of this compound, a deep understanding of its structural, electronic, and reactive properties is essential. Future research will undoubtedly benefit from a synergistic approach that combines experimental investigations with high-level computational studies. cuny.edu

Density Functional Theory (DFT) calculations can provide invaluable insights into reaction mechanisms, transition state energies, and spectroscopic properties. mdpi.com For example, computational modeling can help predict the regioselectivity of cycloaddition reactions involving the azide group or elucidate the conformational preferences of the molecule. rsc.org This theoretical understanding can then guide the design of new experiments, leading to the discovery of novel reactivity and the optimization of reaction conditions. nih.gov The combination of experimental and theoretical approaches will be crucial for a comprehensive understanding of this promising molecule and for accelerating the development of its applications. cuny.edu

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-Azido-4-(phenylmethoxy)-2-butanone, and how do reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution. For example, reacting 1-halo-4-(phenylmethoxy)-2-butanone (e.g., bromide or chloride) with sodium azide (NaN₃) in polar aprotic solvents like DMF or DMSO at 50–70°C. Key parameters include:

  • Leaving group reactivity : Bromides typically yield faster substitution than chlorides.
  • Solvent choice : DMF enhances solubility of NaN₃ but may require inert conditions to avoid side reactions.
  • Reaction monitoring : Use TLC (Rf ~0.5 in hexane:EtOAc 7:3) or FT-IR to track azide formation (peak ~2100 cm⁻¹).
    Yield optimization requires strict temperature control and exclusion of moisture .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers are diagnostic?

  • Methodological Answer :

  • ¹H NMR : Peaks at δ 4.5–5.0 ppm (OCH₂Ph, doublet), δ 2.4–3.0 ppm (ketone-adjacent CH₂), and δ 1.8–2.2 ppm (azide-bearing CH₂).
  • ¹³C NMR : Carbonyl at ~205–210 ppm, OCH₂Ph carbons at ~70–75 ppm.
  • FT-IR : Azide asymmetric stretch at ~2100–2120 cm⁻¹, carbonyl stretch at ~1700 cm⁻¹.
  • MS : Molecular ion [M+H]⁺ expected at m/z 233.2 (C₁₁H₁₃N₃O₂). Prioritize HRMS for exact mass confirmation .

Q. What purification methods are suitable for isolating this compound, considering its azide group’s instability?

  • Methodological Answer : Use low-temperature column chromatography (silica gel, hexane:EtOAc gradient) to minimize azide decomposition. Avoid high-vacuum distillation due to explosion risks. Recrystallization from ethanol/water mixtures (if thermally stable) can improve purity. Monitor purity via HPLC (C18 column, acetonitrile:H₂O mobile phase) .

Advanced Research Questions

Q. How does the azido group’s reactivity enable applications in bioorthogonal chemistry, and what experimental precautions are critical?

  • Methodological Answer : The azide participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Key considerations:

  • Catalyst system : Use Cu(I) (e.g., TBTA ligand) to enhance reaction rate and reduce copper toxicity in biological systems.
  • Solvent compatibility : Aqueous buffers (pH 7–8) or DMSO for biomolecule solubility.
  • Side reactions : Test for residual azide via IR post-reaction. Conduct reactions under inert atmosphere if sensitive to oxidation .

Q. What contradictions exist in literature regarding the thermal stability of this compound, and how can researchers resolve them?

  • Methodological Answer : Discrepancies arise from purity levels (e.g., trace metals or solvents accelerating decomposition) and storage conditions. To resolve:

  • Controlled stability studies : Store batches at varying temperatures (-20°C, 4°C, RT) and monitor via FT-IR and NMR over time.
  • Purity assessment : Use HPLC to correlate stability with impurity profiles (e.g., residual NaN₃ or halide salts).
  • Environmental factors : Test humidity impact by storing in desiccated vs. humid environments .

Q. How can competing reaction pathways (e.g., elimination vs. substitution) be minimized during synthesis?

  • Methodological Answer :

  • Base selection : Weak bases (e.g., K₂CO₃) favor substitution over elimination. Avoid strong bases like NaOH.
  • Solvent polarity : High-polarity solvents (DMF) stabilize transition states for substitution.
  • Temperature control : Maintain reaction below 70°C to suppress elimination. Kinetic studies via in situ FT-IR can identify optimal conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.